

# In Vitro Antibacterial Spectrum of Newer Carbapenems: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

[Get Quote](#)

**Carbapenems** are a class of  $\beta$ -lactam antibiotics with an exceptionally broad spectrum of activity, making them a critical tool in the management of severe bacterial infections, particularly those caused by multidrug-resistant (MDR) organisms.<sup>[1]</sup> However, the emergence and spread of **carbapenem** resistance mechanisms, most notably the production of **carbapenemase** enzymes, have threatened the efficacy of this last-resort class of antibiotics.<sup>[2][3][4][5]</sup> This has spurred the development of newer **carbapenems** and **carbapenem**-based combinations designed to overcome these resistance mechanisms.

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of several newer **carbapenems**, including imipenem-relebactam, meropenem-vaborbactam, cefiderocol, tebipenem, and sulopenem. It is intended for researchers, scientists, and drug development professionals.

## Mechanism of Action and Resistance

**Carbapenems**, like other  $\beta$ -lactam antibiotics, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.<sup>[1][6]</sup> They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.<sup>[6][7]</sup> This disruption leads to cell lysis and death.

Bacterial resistance to **carbapenems** can arise through several mechanisms:

- Enzymatic Degradation: The most significant mechanism is the production of  $\beta$ -lactamase enzymes, particularly **carbapenemases** (e.g., KPC, NDM, VIM, IMP, OXA-48), which

hydrolyze the  $\beta$ -lactam ring, inactivating the antibiotic.[3][4][5][7]

- Reduced Permeability: Alterations or loss of outer membrane porin channels in Gram-negative bacteria can restrict the entry of **carbapenems** into the periplasmic space, where the PBPs are located.[3][7][8]
- Efflux Pumps: Active efflux pumps can remove **carbapenems** from the bacterial cell before they can reach their PBP targets.[2][3][7][8]
- Target Modification: Alterations in the structure of PBPs can reduce their affinity for **carbapenems**, although this is a less common mechanism of high-level resistance.[2][8]

The newer **carbapenem** agents are often designed to counter these resistance mechanisms. For instance, combinations like meropenem-vaborbactam and imipenem-relebactam include a  $\beta$ -lactamase inhibitor that protects the **carbapenem** from degradation.[9][10][11] Cefiderocol employs a novel "Trojan horse" strategy, utilizing the bacterium's iron uptake systems to gain entry into the cell.[12][13]

## Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of newer **carbapenems** against a range of clinically significant bacteria. MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: In Vitro Activity of Imipenem-Relebactam against Gram-Negative Bacteria

| Organism<br>(n)              | Imipenem      | Imipenem      | Imipenem      | Imipenem      | %           | Susceptible      |
|------------------------------|---------------|---------------|---------------|---------------|-------------|------------------|
|                              | MIC50         | MIC90         | Relebactam    | Relebactam    | Susceptible | (Imipenem)       |
|                              | ( $\mu$ g/mL) | ( $\mu$ g/mL) | ( $\mu$ g/mL) | ( $\mu$ g/mL) | (Imipenem)  | m-<br>Relebactam |
| Klebsiella pneumoniae (689)  | 1             | >32           | 0.5           | 1             | 96.1        | 99.0             |
| Enterobacter spp. (399)      | 0.5           | 2             | 0.25          | 0.5           | 98.0        | 100              |
| Pseudomonas aeruginosa (845) | 2             | 16            | 1             | 2             | 70.3        | 94.2             |

Data sourced from a study on isolates from the United States in 2015. Relebactam was tested at a fixed concentration of 4  $\mu$ g/mL. Susceptibility interpretations are based on CLSI breakpoints for imipenem.[\[10\]](#)

Table 2: In Vitro Activity of Meropenem-Vaborbactam against KPC-Positive Enterobacteriaceae

| Organism (n)                          | Meropenem<br>MIC50 ( $\mu$ g/mL) | Meropenem<br>MIC90 ( $\mu$ g/mL) | Meropenem-<br>Vaborbactam<br>MIC50 ( $\mu$ g/mL) | Meropenem-<br>Vaborbactam<br>MIC90 ( $\mu$ g/mL) |
|---------------------------------------|----------------------------------|----------------------------------|--------------------------------------------------|--------------------------------------------------|
| KPC-positive Enterobacteriaceae (991) | 32                               | >32                              | 0.06                                             | 1                                                |

Data from a global collection of clinical isolates from 2014 and 2015. Vaborbactam was tested at a fixed concentration of 8  $\mu$ g/mL.[\[9\]](#)[\[11\]](#) A study on isolates from China showed MIC50 and

MIC90 values of 0.5 and 8  $\mu\text{g}/\text{mL}$ , respectively, for meropenem with 8  $\text{mg}/\text{L}$  vaborbactam against KPC-producing Enterobacteriaceae.[\[14\]](#)

Table 3: In Vitro Activity of Cefiderocol against Gram-Negative Bacilli

| Organism                                     | MIC50 ( $\mu\text{g}/\text{mL}$ ) | MIC90 ( $\mu\text{g}/\text{mL}$ ) | % Susceptibility ( $\leq 4 \mu\text{g}/\text{mL}$ ) |
|----------------------------------------------|-----------------------------------|-----------------------------------|-----------------------------------------------------|
| Enterobacteriaceae                           | 0.25                              | 1                                 | 99.9                                                |
| Pseudomonas aeruginosa                       | 0.25                              | 0.5                               | 99.9                                                |
| Acinetobacter spp.                           | 1                                 | 4                                 | 96.4                                                |
| Stenotrophomonas maltophilia                 | 0.06                              | 0.25                              | 99.4                                                |
| Meropenem-non-susceptible Enterobacteriaceae | 1                                 | 4                                 | 99.6                                                |
| Meropenem-non-susceptible P. aeruginosa      | 1                                 | 4                                 | 99.7                                                |
| Meropenem-non-susceptible Acinetobacter spp. | 2                                 | 8                                 | 96.1                                                |

Data from a collection of clinical isolates from North America and Europe in 2015-2016.[\[15\]](#)

Table 4: In Vitro Activity of Tebipenem against Various Bacterial Pathogens

| Organism                                                  | MIC50 (µg/mL) | MIC90 (µg/mL) |
|-----------------------------------------------------------|---------------|---------------|
| ESBL-producing <i>Escherichia coli</i>                    | ≤0.06         | ≤0.06         |
| ESBL-producing <i>Klebsiella pneumoniae</i>               | ≤0.06         | 0.12          |
| Penicillin-nonsusceptible <i>Streptococcus pneumoniae</i> | 0.12          | 0.25          |
| <i>Bacteroides</i> spp.                                   | 0.25          | 1             |

Data compiled from various in vitro studies. Tebipenem shows potent activity against Enterobacterales, including those producing ESBLs, and also has activity against a range of Gram-positive and anaerobic bacteria.[\[16\]](#)

Table 5: In Vitro Activity of Sulopenem against Enterobacterales and Anaerobes

| Organism                                    | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---------------------------------------------|---------------|---------------|
| Enterobacterales                            | 0.03          | 0.25          |
| ESBL-producing <i>Escherichia coli</i>      | 0.03          | 0.06          |
| ESBL-producing <i>Klebsiella pneumoniae</i> | 0.06          | 0.12          |
| Anaerobic isolates                          | Not specified | Not specified |

Data from the SENTRY Antimicrobial Surveillance Program. Sulopenem demonstrated potent activity against Enterobacterales, with 99.2% of isolates inhibited at  $\leq 1$  mg/L. It was also highly active against anaerobic isolates, with 98.9% inhibited at  $\leq 4$  mg/L.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Experimental Protocols

The determination of in vitro antibacterial susceptibility is standardized to ensure reproducibility and comparability of data across different laboratories. The primary methods used are broth

microdilution and agar dilution, as detailed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

## Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is the most common reference method for quantitative susceptibility testing.

### 1. Preparation of Materials:

- Antimicrobial Agent: Prepare stock solutions of the **carbapenem** to be tested at a high concentration in a suitable solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.[\[23\]](#) For fastidious organisms, specific supplemented media are used (e.g., MH-F broth for streptococci).[\[21\]](#) For cefiderocol testing, iron-depleted CAMHB is required.[\[15\]](#)
- Microdilution Trays: Sterile 96-well microtiter plates are used.

### 2. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
- Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  colony-forming units (CFU)/mL.
- Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

### 3. Plate Inoculation:

- Dispense serial twofold dilutions of the antimicrobial agent into the wells of the microtiter plate, typically in a volume of 100  $\mu$ L per well.
- Add the standardized bacterial inoculum to each well.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

### 4. Incubation:

- Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours for non-fastidious bacteria. Incubation times and conditions may vary for fastidious organisms.

## 5. Reading and Interpretation:

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
- Growth is determined by observing turbidity or a pellet of cells at the bottom of the well.
- The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints published by CLSI or EUCAST.[28]

# Visualizations

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of and resistance to **carbapenems**, as well as the experimental workflow for determining their in vitro spectrum.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Carbapenem** Antibiotics.



[Click to download full resolution via product page](#)

Caption: Key Mechanisms of Bacterial Resistance to **Carbapenems**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Broth Microdilution MIC Testing.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbapenem - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. mjhid.org [mjhid.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, Against Gram-Negative Bacilli Isolated by Clinical Laboratories in North America and Europe in 2015-2016: SIDERO-WT-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. In vitro activity of sulopenem and comparator agents against US Enterobacteriales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]
- 21. EUCAST: MIC Determination [eucast.org]
- 22. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. researchgate.net [researchgate.net]
- 26. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 27. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 28. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [In Vitro Antibacterial Spectrum of Newer Carbapenems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253116#in-vitro-antibacterial-spectrum-of-newer-carbapenems]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)